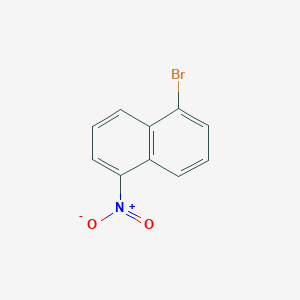

1-Bromo-5-nitronaphthalene

説明

特性

IUPAC Name |

1-bromo-5-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYRDQXZRJZHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277372 | |

| Record name | 1-Bromo-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-76-7 | |

| Record name | 1-Bromo-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-5-nitronaphthalene: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-nitronaphthalene is a pivotal bifunctional aromatic compound that serves as a versatile and highly valued building block in the landscape of advanced organic synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 1-position and an electron-withdrawing nitro group at the 5-position of the naphthalene core, offers orthogonal reactivity that is instrumental in the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical applications in palladium-catalyzed cross-coupling reactions and its role as a precursor in the synthesis of high-value intermediates for the pharmaceutical and materials science sectors.

The core utility of this molecule lies in the distinct chemical handles it presents. The aryl bromide is a prime substrate for a multitude of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the nitro group not only modulates the electronic properties of the naphthalene scaffold but also serves as a synthetic precursor to an amino group, opening a gateway to a diverse array of derivatives. This document aims to be a comprehensive resource, elucidating the synthesis, key reactions, and strategic applications of this compound, thereby empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

Core Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 5328-76-7 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][4] |

| Molecular Weight | 252.06 g/mol | [1][3] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in common organic solvents | |

| InChI | InChI=1S/C10H6BrNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | [4][5] |

| InChIKey | OTYRDQXZRJZHOX-UHFFFAOYSA-N | [2][5] |

| SMILES | C1=CC2=C(C=CC=C2Br)C(=C1)--INVALID-LINK--[O-] | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring system.

-

¹H NMR (Solvent not specified): Chemical shifts (ppm) and coupling constants (Hz) are crucial for confirming the substitution pattern. A representative spectrum can be found at ChemicalBook.[5]

¹³C NMR Spectroscopy: While a specific spectrum for this compound was not found in the search, the expected chemical shifts can be predicted based on the substituent effects of the bromo and nitro groups on the naphthalene core. The carbon atoms directly attached to these groups would show distinct shifts, as would the other aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the C-Br bond (around 560 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 1-nitronaphthalene. The nitro group is a meta-director and deactivating; however, in the naphthalene ring system, electrophilic substitution is kinetically favored at the 5- and 8-positions of the same ring.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-nitronaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-bromo-5-nitronaphthalene, a key intermediate in various fields of chemical research and development. The synthesis is a two-step process commencing with the electrophilic nitration of naphthalene to yield 1-nitronaphthalene, followed by the regioselective bromination of this intermediate. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that govern the reactions' success, including regioselectivity, reaction conditions, and safety considerations. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory execution.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of dyes, pharmaceuticals, and advanced materials. Its structure, featuring two distinct reactive sites, allows for sequential and selective chemical modifications. The synthetic route from naphthalene is the most direct and economically viable approach.

The overall synthesis strategy involves two sequential electrophilic aromatic substitution (EAS) reactions:

-

Nitration of Naphthalene: Introduction of a nitro group (-NO₂) onto the naphthalene ring system.

-

Bromination of 1-Nitronaphthalene: Introduction of a bromine atom (-Br) onto the nitro-substituted naphthalene ring.

The key to a successful synthesis lies in controlling the regioselectivity of each step to favor the desired isomers.

Overall Reaction Scheme

The two-step synthesis can be visualized as follows:

Caption: Overall synthetic pathway from naphthalene to this compound.

Step 1: Synthesis of 1-Nitronaphthalene via Electrophilic Nitration

The initial step is the mononitration of naphthalene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1]

Principle and Mechanistic Insights

The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1]

Naphthalene has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The nitration of naphthalene is highly regioselective and subject to kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is kinetically controlled, favoring substitution at the α-position (C1).[2] This is because the carbocation intermediate formed by attack at the α-position is more stable, with more resonance structures that preserve the aromaticity of one of the rings.[3][4] This leads to a lower activation energy and a faster reaction rate.

-

Thermodynamic Control: At higher temperatures, the reaction can become reversible, and the thermodynamically more stable product, 2-nitronaphthalene, may be formed in higher proportions. The 1-nitro isomer experiences steric hindrance between the nitro group and the hydrogen atom at the C8 position, making it less stable than the 2-nitro isomer.[3]

To maximize the yield of the desired 1-nitronaphthalene, the reaction is performed under kinetic control at low to moderate temperatures.[2]

Detailed Experimental Protocol: Nitration of Naphthalene

This protocol is adapted from established laboratory procedures and aims for a high yield of 1-nitronaphthalene.[5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Naphthalene | 128.17 | 12.9 g | 0.10 | Solid |

| Sulfuric Acid (98%) | 98.08 | 10.0 g (5.4 mL) | 0.10 | Concentrated |

| Nitric Acid (63%) | 63.01 | 10.0 g (7.1 mL) | 0.10 | Concentrated |

| Chloroform | - | As needed | - | For extraction |

| 50% Sodium Hydroxide | - | As needed | - | For neutralization |

| Ice-cold Water | - | As needed | - | For workup |

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully mix 10.0 g of concentrated sulfuric acid and 10.0 g of concentrated nitric acid. Cool the mixture in an ice bath.

-

Reaction Setup: Place 12.9 g of finely powdered naphthalene in a separate reaction vessel.

-

Addition of Naphthalene: At room temperature, add the solid naphthalene in small portions to the stirred nitrating mixture.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80°C for 30 minutes with continuous stirring.[7] A temperature range of 50-60°C is also commonly used to ensure kinetic control.[2][5]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large volume of ice-cold water (approx. 250 mL) with stirring. This will cause the crude 1-nitronaphthalene to precipitate as a yellow solid.

-

Isolation and Neutralization: Isolate the solid product by vacuum filtration and wash it thoroughly with water until the washings are neutral to litmus paper. For more complete acid removal, the crude product can be boiled with fresh water for 10-15 minutes, cooled, and re-filtered.[5] Alternatively, after cooling, the mixture can be neutralized with 50% sodium hydroxide solution and extracted several times with chloroform.[7]

-

Purification: The crude product is a mixture of 1-nitronaphthalene and a smaller amount of 2-nitronaphthalene. Recrystallization from a minimal amount of hot ethanol or hexane can be performed to obtain pure 1-nitronaphthalene.[5]

-

Drying and Characterization: Dry the purified yellow crystals. The expected yield is approximately 85-90%. The melting point of pure 1-nitronaphthalene is 59-61°C.

Step 2: Synthesis of this compound via Electrophilic Bromination

The second step involves the bromination of 1-nitronaphthalene. The regioselectivity of this reaction is dictated by the directing effects of the nitro group already present on the naphthalene ring.

Principle and Mechanistic Insights

The nitro group (-NO₂) is a powerful deactivating and meta-directing group in electrophilic aromatic substitution.[8][9] It deactivates the ring it is attached to (the 'A' ring) towards further electrophilic attack through both inductive electron withdrawal and resonance effects.[8][10]

Consequently, the incoming electrophile (in this case, Br⁺) will preferentially attack the other, unsubstituted ring (the 'B' ring), which is comparatively more electron-rich. Within the 'B' ring, the α-positions (C5 and C8) are the most activated sites for electrophilic attack, analogous to the initial nitration of naphthalene itself. Therefore, bromination of 1-nitronaphthalene primarily yields a mixture of this compound and 1-bromo-8-nitronaphthalene.[11]

The formation of the bromine electrophile (Br⁺) is facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).[12] The Lewis acid polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring.

Detailed Experimental Protocol: Bromination of 1-Nitronaphthalene

This protocol is based on a patented procedure designed for the selective synthesis of this compound.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Nitronaphthalene | 173.17 | 17.3 g | 0.10 | Solid |

| Chloroform | 119.38 | 100 mL | - | Solvent |

| Iron(III) Chloride | 162.20 | 1.0 g | 0.006 | Catalyst, anhydrous |

| Bromine | 159.81 | 19.5 g (6.25 mL) | 0.12 | Liquid, handle with extreme care |

| Toluene | - | 180 mL | - | For workup |

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 17.3 g of 1-nitronaphthalene in 100 mL of chloroform.

-

Catalyst Addition: Add 1.0 g of anhydrous iron(III) chloride to the solution.

-

Heating: Heat the mixture to 65°C.

-

Bromine Addition: Over a period of 30 minutes, carefully add 19.5 g of bromine to the reaction mixture via the dropping funnel. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood. The reaction will generate hydrogen bromide (HBr) gas, which should be vented through a trap (e.g., a sodium hydroxide solution).

-

Reaction Completion: After the bromine addition is complete, continue stirring the mixture at 65°C for an additional 30 minutes.

-

Gas Removal: Gently bubble a stream of nitrogen through the reaction mixture to strip off any remaining HBr gas.

-

Workup: After cooling, add 180 mL of toluene to the reaction mixture and filter to remove the catalyst.

-

Isolation: Remove the solvent (chloroform and toluene) from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is primarily this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield a slightly yellow solid. The expected yield is approximately 77%.[7]

Safety and Handling

-

Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Bromine: Bromine is a volatile, highly corrosive, and toxic liquid. It can cause severe burns on contact and is harmful if inhaled. All manipulations involving bromine must be conducted in a well-ventilated fume hood with appropriate PPE.

-

Solvents: Chloroform and toluene are volatile organic solvents. Avoid inhalation and skin contact.

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care. 1-Nitronaphthalene is a suspected carcinogen.[13]

Conclusion

The synthesis of this compound from naphthalene is a robust and well-established two-step process. The success of the synthesis hinges on the careful control of reaction conditions to manage the regioselectivity of two sequential electrophilic aromatic substitution reactions. By maintaining low to moderate temperatures during the initial nitration, the kinetically favored 1-nitronaphthalene is preferentially formed. The subsequent bromination is directed by the deactivating nature of the nitro group to the unsubstituted ring, yielding the desired this compound. The protocols provided herein, when executed with precision and appropriate safety measures, offer a reliable pathway for obtaining this important chemical intermediate for further research and development.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.in [brainly.in]

- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Chemistry Labs: Nitration of Naphthalene [ochemisty.blogspot.com]

- 6. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 7. DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

- 13. Lab 1 Nitration Of Naphthalene - 786 Words | Studymode [studymode.com]

Electrophilic substitution mechanism in 1-Bromo-5-nitronaphthalene synthesis

An In-Depth Technical Guide to the Electrophilic Substitution Mechanism in the Synthesis of 1-Bromo-5-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution mechanism underlying the synthesis of this compound. The primary focus is on the regioselective nitration of 1-bromonaphthalene, a process governed by the intricate interplay between the inherent reactivity of the naphthalene core and the directing effects of the bromo substituent. We will dissect the generation of the electrophile, the formation and stabilization of the crucial σ-complex intermediate, and the kinetic and thermodynamic factors that favor substitution at the C-5 position. This document serves as an authoritative resource, integrating mechanistic theory with practical experimental considerations for professionals in chemical research and development.

Introduction: The Naphthalene Core in Synthetic Chemistry

Naphthalene and its substituted derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of varied functional groups onto the bicyclic aromatic system allows for the fine-tuning of electronic, steric, and pharmacological properties. This compound is a key exemplar of a disubstituted naphthalene where the regiochemical outcome is not immediately obvious, making its synthesis a compelling case study in the principles of electrophilic aromatic substitution (EAS).

The most direct and common route to this compound is the nitration of 1-bromonaphthalene. This pathway leverages the directing influence of the existing bromo group to guide the incoming nitro group. Understanding the causality behind this regioselectivity is paramount for predicting outcomes in more complex polycyclic aromatic systems.

Foundational Principles: Electrophilic Substitution on Naphthalene

The nitration of 1-bromonaphthalene is a classic example of electrophilic aromatic substitution. The general mechanism proceeds through three canonical steps:

-

Generation of a Potent Electrophile: The reaction requires an electrophile strong enough to disrupt the aromaticity of the naphthalene ring system.

-

Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is typically the rate-determining step of the reaction.[3][4]

-

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the stable aromatic system.[3]

A unique feature of naphthalene is its non-uniform reactivity. The positions C1, C4, C5, and C8 (α-positions) are kinetically favored for electrophilic attack over the C2, C3, C6, and C7 (β-positions). This preference is rooted in the superior stability of the resulting σ-complex. As illustrated by the nitration of naphthalene itself, attack at the α-position yields a carbocation intermediate with more resonance structures that preserve an intact benzene ring, a significant stabilizing factor.[5] This inherent α-selectivity is the foundational principle upon which the directing effects of existing substituents are superimposed.

Mechanistic Deep Dive: Nitration of 1-Bromonaphthalene

The synthesis of this compound is achieved by treating 1-bromonaphthalene with a nitrating mixture, typically a combination of concentrated nitric and sulfuric acids.

Step 1: Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction is the nitronium ion, NO₂⁺. It is formed in a rapid acid-base reaction where the stronger acid, sulfuric acid, protonates nitric acid.[6][7][8] The protonated nitric acid is unstable and readily loses a molecule of water to generate the highly electrophilic nitronium ion.[9][10]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

This pre-equilibrium ensures a steady, albeit low, concentration of the powerful nitronium ion necessary to initiate the substitution.

Caption: Generation of the nitronium ion electrophile.

Step 2: Regioselective Attack and σ-Complex Formation

This is the crucial, regiochemistry-determining step. The π-system of 1-bromonaphthalene attacks the nitronium ion. The directing effect of the C1-bromo substituent must be considered in concert with the intrinsic α-selectivity of the naphthalene core.

-

Directing Effect of Bromine: Halogens are deactivating yet ortho, para-directing substituents.[11] They are electron-withdrawing by induction (deactivating the ring towards attack) but can donate a lone pair of electrons through resonance to stabilize the positive charge in the σ-complex.[12]

In 1-bromonaphthalene, the potential sites for nitration are:

-

C2 and C4 (ortho- and para-like): These are activated by the bromo group's resonance effect. C4 is an α-position, making it highly favored. C2 is a β-position, making it less favored than C4.

-

C5 and C7 (in the adjacent ring): These positions are electronically distant from the bromo group, so its inductive effect is weaker. C5 is an α-position, making it a prime candidate for substitution. C7 is a β-position.

-

C8 (peri-position): While an α-position, it is subject to significant steric hindrance from the adjacent bromo group at C1.

The primary products formed are 1-bromo-4-nitronaphthalene and This compound . The formation of the 1,5-isomer results from attack at the C5 position. This site represents a convergence of favorable factors: it is an α-position, and it is sterically accessible. The stability of the resulting σ-complex is the key.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-Bromo-5-nitronaphthalene

An In-Depth Technical Guide to 1-Bromo-5-nitronaphthalene: Properties, Reactivity, and Applications

Introduction

This compound is a key bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis. Its rigid naphthalene core is strategically substituted with a bromine atom and a nitro group, providing two distinct and orthogonal reactive sites. This unique arrangement allows for sequential and regioselective chemical modifications, making it an invaluable intermediate in the development of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the nuanced properties and reactivity of this molecule is paramount for its effective application in the synthesis of novel pharmaceutical agents, functional materials, and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, key chemical transformations, and safe handling protocols.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical properties and characteristic spectroscopic data.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below, providing essential information for experimental design and computational modeling.[1][2][3]

| Property | Value | Source |

| CAS Number | 5328-76-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₆BrNO₂ | --INVALID-LINK--[4] |

| Molecular Weight | 252.06 g/mol | --INVALID-LINK--[1] |

| Physical State | Solid | --INVALID-LINK--[3] |

| Melting Point | 116 - 118 °C | --INVALID-LINK--[3] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | --INVALID-LINK--[1] |

| LogP (Predicted) | 3.51 | --INVALID-LINK--[1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. The ¹H NMR spectrum exhibits distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns are influenced by the anisotropic effects of the fused rings and the electronic effects of the bromo and nitro substituents.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric N-O stretching, respectively) and vibrations associated with the C-Br bond and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[6] The mass spectrum typically shows a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7] The exact mass can be used to confirm the elemental composition, C₁₀H₆BrNO₂.[6][8]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its preparation and the distinct reactivity of its functional groups.

Synthesis Pathway

The most common laboratory synthesis involves the electrophilic aromatic substitution of 1-nitronaphthalene.[9] The reaction proceeds via bromination, typically using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃).

Mechanism Insight :

-

Electrophile Generation : The Lewis acid polarizes the Br-Br bond, generating a potent electrophile, the bromonium ion (Br⁺).

-

Electrophilic Attack : The π-system of the unsubstituted naphthalene ring attacks the electrophile. The substitution occurs preferentially at the C5 (alpha) position, which is sterically accessible and electronically favored for electrophilic attack on the second ring.

-

Rearomatization : A base removes a proton from the resulting carbocation intermediate (arenium ion), restoring the aromaticity of the system to yield the final product.[10]

Caption: Synthetic workflow for this compound.

Core Reactivity

The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups, enabling it to serve as a versatile scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][13]

Mechanism Insight : The catalytic cycle involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

-

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]

Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

B. Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group activates the naphthalene ring system towards nucleophilic attack.[15][16] While the bromide itself can be displaced, this reaction is generally less facile than cross-coupling. However, the activated ring can react with strong nucleophiles under specific conditions.

Mechanism Insight : The reaction proceeds via an addition-elimination mechanism.

-

Nucleophilic Addition : A strong nucleophile attacks the carbon atom bearing the leaving group (bromide), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16]

-

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[15][17]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Objective : To synthesize a 1-aryl-5-nitronaphthalene derivative.

Materials :

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 eq.)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure :

-

Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.

-

Solvent Addition : Add the degassed toluene and water solvent mixture via syringe.

-

Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification : The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[18]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.[3]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]

Applications in Drug Development and Materials Science

The synthetic flexibility of this compound makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.

Sequential Functionalization Strategy :

-

C-C Bond Formation : The bromo position is typically addressed first via Suzuki or other cross-coupling reactions to install a desired aryl or alkyl substituent.

-

Nitro Group Reduction : The nitro group can then be cleanly reduced to an amine (-NH₂) using various established methods (e.g., SnCl₂, H₂/Pd-C).

-

Amine Functionalization : The resulting primary amine is a versatile nucleophile that can be readily converted into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

This stepwise approach allows for the systematic and controlled construction of molecular diversity around the naphthalene core.

Caption: A versatile synthetic strategy using this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity at two distinct sites, and accessibility through straightforward synthesis make it an ideal starting point for constructing complex organic molecules. For professionals in drug development and materials science, mastery of its chemistry opens avenues to novel structures with potentially significant biological or physical properties. This guide serves as a foundational resource, grounded in established chemical principles and practical insights, to facilitate the innovative application of this powerful synthetic intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C10H6BrNO2 | CID 219988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-bromo-1-nitro-naphthalene(5328-76-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of 1-Bromo-5-nitronaphthalene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-5-nitronaphthalene (CAS No: 5328-76-7), a substituted naphthalene derivative of interest in synthetic chemistry and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and experimental considerations for its acquisition and interpretation. While experimentally obtained ¹H NMR data is presented, the ¹³C NMR, IR, and MS data are predicted based on the analysis of structurally related compounds due to the limited availability of public domain experimental spectra for this specific molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid bicyclic aromatic system. The positions of the bromo and nitro substituents on the naphthalene core create a unique electronic environment, which is directly reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the inductive and resonance effects of the bromine atom significantly influence the chemical shifts of the aromatic protons and carbons. Understanding this structure is paramount to the accurate interpretation of the spectral data that follows.

Molecular Properties:

| Property | Value | Source |

| CAS Number | 5328-76-7 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern in the aromatic region, arising from the coupling between the non-equivalent protons on the naphthalene ring.

Experimental Data:

The following ¹H NMR data was obtained in CCl₄.[2]

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.868 | d | J = 7.56 |

| H-3 | 7.491 | t | J(H3-H2)=7.56, J(H3-H4)=8.82 |

| H-4 | 8.431 | d | J = 8.82 |

| H-6 | 8.147 | d | J = 7.60 |

| H-7 | 7.614 | t | J(H7-H6)=7.60, J(H7-H8)=8.39 |

| H-8 | 8.525 | d | J = 8.39 |

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of all protons are indicative of their attachment to an aromatic system. The protons on the nitro-substituted ring (H-2, H-3, H-4) and the bromo-substituted ring (H-6, H-7, H-8) exhibit distinct chemical shifts and coupling patterns. The observed coupling constants are typical for ortho- and meta-relationships in an aromatic system.

Experimental Protocol for ¹H NMR Spectroscopy:

Rationale: The choice of a suitable deuterated solvent is critical to dissolve the analyte and avoid interfering signals. A high-field NMR spectrometer is used to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in aromatic compounds.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopy

Due to the lack of publicly available experimental ¹³C NMR data, the following chemical shifts are predicted based on the analysis of similar substituted naphthalenes. The predictions are based on the principle of substituent additivity effects on aromatic carbon chemical shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 | 128 - 132 |

| C-3 | 125 - 129 |

| C-4 | 128 - 132 |

| C-4a | 132 - 136 |

| C-5 (C-NO₂) | 145 - 150 |

| C-6 | 122 - 126 |

| C-7 | 127 - 131 |

| C-8 | 124 - 128 |

| C-8a | 130 - 134 |

Rationale for Predictions: The chemical shift of C-1 is expected to be in the range typical for a carbon bearing a bromine atom in an aromatic system. The C-5 carbon, attached to the electron-withdrawing nitro group, is predicted to be the most downfield-shifted carbon. The remaining carbon signals are predicted based on the expected electronic effects of the substituents on the naphthalene ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

Rationale: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the entire range of expected carbon chemical shifts (typically 0-200 ppm).

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans for adequate signal-to-noise (often several thousand).

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands will be those associated with the aromatic ring, the nitro group, and the carbon-bromine bond.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1550 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1350 - 1320 | Symmetric NO₂ stretch | Strong |

| 1100 - 1000 | C-Br stretch | Medium-Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of the Predicted IR Spectrum:

The most characteristic and intense peaks are expected to be the asymmetric and symmetric stretches of the nitro group, which are strong indicators of its presence. The aromatic C-H and C=C stretching vibrations will confirm the presence of the naphthalene core. The C-Br stretch, while present, may be in a more crowded region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. The sample is finely ground and dispersed in a KBr matrix, which is transparent to IR radiation, to minimize scattering of the IR beam.

Procedure:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Interpretation |

| 251/253 | [M]⁺ | Molecular ion peak (isotopic pattern for Br) |

| 205/207 | [M - NO₂]⁺ | Loss of a nitro group |

| 172 | [M - Br]⁺ | Loss of a bromine atom |

| 126 | [C₁₀H₆]⁺ | Naphthalene radical cation |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom. Major fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the bromine atom.

Experimental Protocol for GC-MS Analysis:

Rationale: Gas chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron ionization is a common and robust ionization technique for generating fragment ions and providing structural information.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in split or splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Caption: Relationship between molecular structure and spectroscopic data.

Conclusion

This technical guide provides a detailed overview of the expected and experimentally determined spectroscopic data for this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this compound, enabling its unambiguous identification and characterization. The combination of NMR, IR, and MS data provides a comprehensive spectroscopic fingerprint, crucial for ensuring sample purity and confirming its chemical structure in various research and development applications.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitronaphthalene Derivatives

Introduction

Nitronaphthalene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) featuring a naphthalene core substituted with one or more nitro groups, occupy a precarious position in the landscape of chemical biology.[1] As crucial intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals, their utility is undeniable. However, their prevalence as environmental contaminants, notably in diesel exhaust and airborne particulate matter, raises significant toxicological concerns. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of biological activity, and toxicological profiles of these multifaceted compounds. We will explore the causality behind their biological effects, from metabolic activation to cellular responses, and provide detailed, field-proven experimental protocols for their evaluation.

I. Synthesis of Nitronaphthalene Derivatives: A Controlled Approach

The primary route to synthesizing nitronaphthalene derivatives is through the electrophilic nitration of naphthalene.[1][2] The regioselectivity of this reaction—that is, the position at which the nitro group attaches to the naphthalene ring—is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. Careful control of these parameters is essential for achieving the desired isomer with high yield and purity.

Experimental Protocol: Synthesis of 1-Nitronaphthalene

This protocol describes a common and effective method for the laboratory-scale synthesis of 1-nitronaphthalene using a classical nitrating mixture.[1][2]

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (95-98%)

-

Glacial Acetic Acid

-

Ethanol (90-95%) for recrystallization

-

Ice-cold distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)

-

Magnetic stirrer and heating mantle

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, cool 14 mL of concentrated nitric acid in an ice bath. Slowly and carefully add 25 mL of concentrated sulfuric acid to the nitric acid with continuous stirring. This process is highly exothermic and must be done with caution. Allow the mixture to cool to room temperature.

-

Dissolution of Naphthalene: In a 300 mL round-bottom flask, dissolve 20 g of powdered naphthalene in approximately 60 mL of glacial acetic acid with stirring. The solvent ensures a homogeneous reaction mixture, leading to more uniform nitration.[3]

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the naphthalene solution using a dropping funnel over a period of about 30 minutes, while maintaining the reaction temperature below 50°C with an ice bath. After the addition is complete, heat the mixture in a water bath at 50-60°C for one hour with continuous stirring to drive the reaction to completion.[3]

-

Isolation of Crude Product: After one hour, cool the reaction mixture to approximately 40°C and pour it into a beaker containing about 800 mL of ice-cold water. The crude 1-nitronaphthalene will precipitate as a yellow, oily solid.[1][3]

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. Recrystallize the crude product from approximately 170 mL of 90% ethanol. The purified 1-nitronaphthalene will form pale yellow crystals. This method can achieve yields in the range of 85-97%, with the product typically containing a small percentage of the 2-nitronaphthalene isomer.[1]

II. Mechanisms of Biological Activity: A Tale of Activation and Defense

The biological effects of nitronaphthalene derivatives are not typically intrinsic to the parent compounds. Instead, they are largely a consequence of their metabolic activation within the body into reactive electrophilic intermediates.[1] This bioactivation is a critical event that initiates a cascade of cellular responses, ranging from detoxification to cytotoxicity and genotoxicity.

Metabolic Activation: The Role of Cytochrome P450

The primary drivers of nitronaphthalene metabolism are the Cytochrome P450 (CYP450) monooxygenases, a superfamily of enzymes predominantly found in the liver and lungs.[1][4] These enzymes catalyze the oxidation of the naphthalene ring, leading to the formation of reactive intermediates such as epoxides.[5] The specific CYP450 isoforms involved can vary, influencing the rate and profile of metabolism.[6]

These reactive epoxides can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts that can disrupt normal cellular function and lead to toxicity.[7][8]

Induction of Oxidative Stress and the Nrf2-Keap1 Signaling Pathway

The generation of reactive intermediates during nitronaphthalene metabolism can lead to a state of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[1] Cells possess a sophisticated defense mechanism against oxidative stress, primarily regulated by the Keap1-Nrf2 signaling pathway.[2][9][10]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2][11] However, upon exposure to electrophiles or ROS, specific cysteine residues in Keap1 are modified, leading to a conformational change that releases Nrf2.[9][12] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[2]

Other Signaling Pathways

Beyond oxidative stress, nitronaphthalene derivatives can modulate other critical cellular pathways:

-

Apoptosis: High levels of cellular damage induced by reactive metabolites can trigger programmed cell death, or apoptosis. This can occur through both caspase-dependent and -independent pathways, often involving the mitochondria.[10][13][14] For instance, some nitro-PAHs have been shown to induce the expression of pro-apoptotic proteins like Bax and promote the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[13]

-

Cell Cycle Arrest: DNA damage caused by nitronaphthalene adducts can activate cell cycle checkpoints, leading to a halt in cell proliferation to allow for DNA repair.[8][15][16] If the damage is too extensive, the cell may be directed towards apoptosis.

-

Inflammation: Some naphthalene derivatives have been shown to possess anti-inflammatory activities, while others can induce an inflammatory response, potentially through the activation of pathways like NF-κB.[17][18]

III. Toxicological Profile: A Spectrum of Adverse Effects

The biological activity of nitronaphthalene derivatives manifests in a range of toxicological outcomes, from acute cytotoxicity to long-term carcinogenic potential. The specific effects are often dependent on the isomer, the dose, and the metabolic capacity of the exposed organism.

Cytotoxicity

Nitronaphthalene derivatives, particularly 1-nitronaphthalene, are known for their cytotoxic effects, primarily targeting pulmonary and hepatic tissues.[1][19] The severity of the damage often correlates with the extent of covalent binding of reactive metabolites to cellular proteins.[5]

Table 1: Cytotoxicity and Acute Toxicity of Nitronaphthalene Derivatives

| Compound | Test System/Organism | Endpoint | Value | Reference |

| 1-Nitronaphthalene | Rat | LD50 (Oral) | 150 mg/kg | [1] |

| 1-Nitronaphthalene | Rat | LD50 (Intraperitoneal) | 86 mg/kg | [1] |

| Naphthamide Derivative 5b | C26 (Colon Carcinoma) | IC50 | 3.59 µM | [1] |

| Naphthamide Derivative 5b | HepG2 (Hepatocellular Carcinoma) | IC50 | 8.38 µM | [1] |

| Naphthamide Derivative 5b | MCF7 (Breast Adenocarcinoma) | IC50 | 7.94 µM | [1] |

| Naphthamide Derivative 8b | C26 (Colon Carcinoma) | IC50 | 2.97 µM | [1] |

Genotoxicity and Mutagenicity

The ability of nitronaphthalene metabolites to form DNA adducts underlies their genotoxic and mutagenic potential.[20] These adducts can lead to errors during DNA replication, resulting in mutations. The mutagenic potency of nitronaphthalene derivatives can be assessed using the Ames test, which measures the ability of a chemical to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Table 2: Mutagenic Potency of Nitronaphthalene and Related Compounds

| Compound | Salmonella typhimurium Strain | Mutagenicity (revertants/nmol) | Metabolic Activation (S9) | Reference |

| 1-Nitropyrene | TA98 | ~480 | Not required (Direct-acting) | [21] |

| 2-Nitrofluorene | TA98 | ~6,800 | Not required (Direct-acting) | [21] |

| 3-Nitrobenzanthrone | TA98 | ~208,000 | Not required (Direct-acting) | [21] |

Carcinogenicity

The carcinogenic potential of nitronaphthalene isomers appears to differ. Studies on 1-nitronaphthalene have generally not found evidence of carcinogenicity in animal models.[22] In contrast, 2-nitronaphthalene has shown some evidence of carcinogenic potential, with one study reporting the development of urinary bladder papillomas in a monkey after prolonged oral administration.[1][22] However, other studies have been inconclusive. The International Agency for Research on Cancer (IARC) has classified 2-nitronaphthalene as "not classifiable as to its carcinogenicity to humans (Group 3)".[1]

IV. Experimental Protocols for Biological Evaluation

Standardized and robust protocols are essential for the accurate assessment of the biological activity of nitronaphthalene derivatives.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitronaphthalene derivative in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[23][24]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[23][24]

Detailed Protocol (Pre-incubation Method): [15][25]

-

Bacterial Culture: Grow the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Metabolic Activation (S9 Mix): For compounds that require metabolic activation, prepare a rat liver S9 fraction mix containing cofactors such as NADP+ and glucose-6-phosphate.

-

Pre-incubation: In a test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of either phosphate buffer (for direct-acting mutagens) or the S9 mix. Incubate with shaking at 37°C for 20-30 minutes.[15]

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the pre-incubation mixture, vortex briefly, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background for most strains.[25]

C. In Vitro Metabolism Studies

These studies are crucial for understanding the metabolic activation and detoxification pathways of nitronaphthalene derivatives.

Principle: The test compound is incubated with liver microsomes (which contain a high concentration of CYP450 enzymes) and necessary cofactors. The reaction mixture is then analyzed to identify and quantify the metabolites formed.

Detailed Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer (pH 7.4), MgCl₂, the nitronaphthalene derivative at a specific concentration, and liver microsomes (e.g., from human or rat).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an organic solvent like ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate, identify, and quantify the metabolites.

V. Conclusion

Nitronaphthalene derivatives represent a class of compounds with a complex and potent biological activity profile. Their utility in various industrial applications is tempered by their toxicological properties, which are primarily driven by metabolic activation to reactive intermediates. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and toxicological effects, along with detailed experimental protocols for their evaluation. A thorough understanding of the structure-activity relationships, metabolic pathways, and cellular responses associated with these compounds is paramount for both harnessing their potential benefits in drug development and mitigating their risks as environmental contaminants. Further research is warranted to fully elucidate the intricate interplay between their chemical structure and biological activity, paving the way for the rational design of safer chemicals and novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. scitepress.org [scitepress.org]

- 3. youtube.com [youtube.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of apoptosis by nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. scbt.com [scbt.com]

- 17. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to 1-Bromo-5-nitronaphthalene: Commercial Availability, Purity, and Applications in Drug Development

Introduction: The Strategic Importance of 1-Bromo-5-nitronaphthalene in Synthesis

This compound is a key bifunctional naphthalene derivative that serves as a pivotal building block in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its strategic value lies in the orthogonal reactivity of its two functional groups: the nitro group, a versatile precursor to an amino group, and the bromo substituent, which is amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, purity assessment, and practical applications of this important synthetic intermediate.

Commercial Suppliers and Purity Specifications

The accessibility and quality of starting materials are paramount for the successful execution of any synthetic campaign. This compound is available from a range of commercial suppliers, though the stated purity can vary. It is incumbent upon the researcher to verify the purity of the material upon receipt, as this can significantly impact the outcome of subsequent reactions.

| Supplier | Stated Purity | CAS Number |

| ChemScene | ≥97%[1][2] | 5328-76-7[1][2] |

| Sigma-Aldrich | Purity not specified; buyer assumes responsibility for confirmation | 5328-76-7 |

| Santa Cruz Biotechnology | For Research Use Only; lot-specific data on Certificate of Analysis[3] | 5328-76-7[3] |

| E-Scientific Solutions | Ready in stock[1] | 5328-76-7[1] |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always consult the most current information from vendors.

The explicit disclaimer from suppliers like Sigma-Aldrich underscores a critical best practice in a research setting: independent verification of starting material purity is non-negotiable. The presence of isomeric impurities, such as other bromonitronaphthalene regioisomers, or residual starting materials from its synthesis, can lead to complex side reactions and purification challenges downstream.

Purity Determination: A Multi-Technique Approach

A comprehensive assessment of this compound purity requires a combination of analytical techniques. The choice of method will depend on the available instrumentation and the desired level of analytical detail.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and identifying the presence of closely related impurities. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size[4] |

| Mobile Phase | A: Water; B: Acetonitrile[4] |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This is a general method and may require optimization for specific instruments and impurity profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the identity and assessing the purity of this compound. The spectrum provides a unique fingerprint of the molecule, and the integration of signals can be used to quantify the level of impurities if their structures are known. A typical ¹H NMR spectrum of this compound would exhibit distinct signals in the aromatic region, characteristic of the substituted naphthalene ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for purity assessment, particularly for identifying volatile impurities. The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass-to-charge ratio information for each eluting component, aiding in their identification.

Purification Protocols for High-Purity this compound

For applications demanding the highest purity, commercially available this compound may require further purification. The two most common and effective methods are recrystallization and column chromatography.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a robust and scalable technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, solvents such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points to screen.[5]

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Caption: Recrystallization workflow for purifying this compound.

Column Chromatography: For High-Resolution Separation

For separating mixtures with closely related impurities, column chromatography is the method of choice. This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.

Step-by-Step Column Chromatography Protocol:

-

Solvent System Selection: The appropriate solvent system (eluent) is determined by thin-layer chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.[6]

-

Column Packing: A glass column is packed with a slurry of silica gel in the chosen eluent. It is crucial to ensure the packing is uniform and free of air bubbles to achieve good separation.[7]

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and the separated components are collected in fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Caption: Workflow for the purification of this compound by column chromatography.

Application in Drug Development: A Gateway to Bioactive Scaffolds

The true value of this compound is realized in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, opening up a vast chemical space for derivatization. This transformation is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

The resulting 5-amino-1-bromonaphthalene is a valuable precursor for a variety of bioactive compounds. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce diverse aryl or alkyl groups. This dual reactivity allows for the systematic exploration of structure-activity relationships in drug discovery programs.

A notable application of related aminonaphthalene scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[8] The aminonaphthalene core can serve as a key pharmacophore that interacts with the enzyme's active site.

Conclusion